molecular formula C13H15BrClNO2 B1376246 6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 921760-46-5

6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B1376246
CAS No.: 921760-46-5
M. Wt: 332.62 g/mol
InChI Key: ITHQWBXTVUNUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the molecular formula C13H17BrClNO and a molecular weight of 318.64 g/mol This compound is characterized by its unique spiro structure, which includes a bromine atom attached to a chroman ring system fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the chroman ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Spirocyclization: The spirocyclization step involves the reaction of the brominated chroman with a piperidine derivative under basic conditions to form the spiro compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The chroman ring can be oxidized to form quinones, while reduction reactions can lead to the formation of dihydro derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones and other oxidized products.

    Reduction: Dihydro derivatives and reduced forms of the chroman ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromospiro[chroman-2,4’-piperidine]: A closely related compound with similar structural features but lacking the ketone group.

    Spiro[chroman-2,4’-piperidine]: A similar spiro compound without the bromine atom.

    6-Chlorospiro[chroman-2,4’-piperidin]-4-one: A chlorinated analog with potentially different reactivity and biological activity.

Uniqueness

6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific combination of a bromine atom, spiro structure, and ketone functionality

Properties

IUPAC Name

6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHQWBXTVUNUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.